Perfluorodecane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

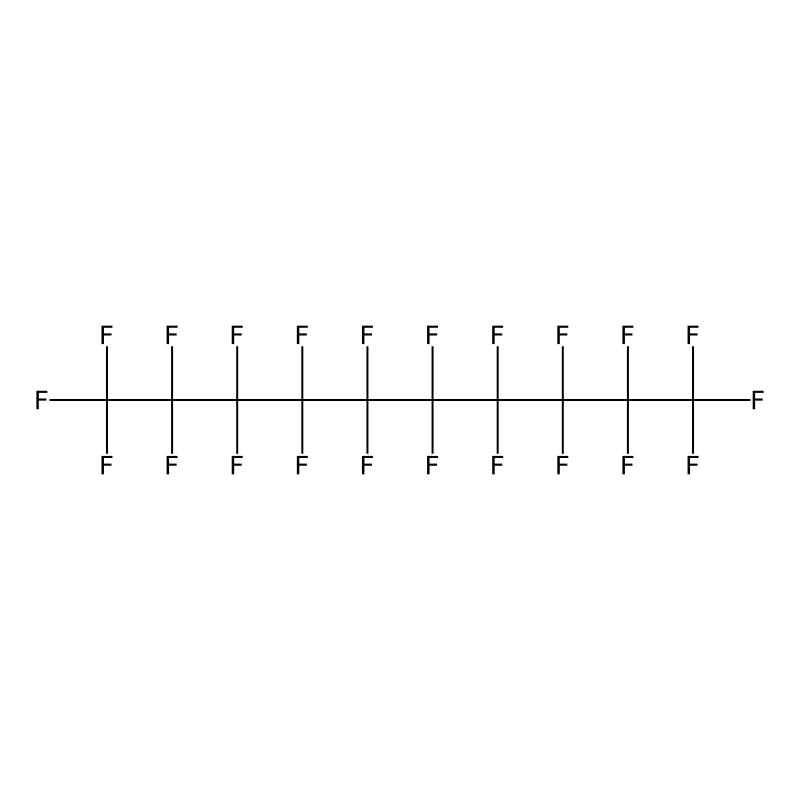

Perfluorodecane is a synthetic fluorocarbon compound with the chemical formula and a molecular weight of approximately 538.07 g/mol. It is characterized by the complete substitution of hydrogen atoms in decane with fluorine atoms, resulting in a stable and non-flammable liquid at room temperature. Perfluorodecane is colorless, odorless, and exhibits high thermal stability, making it suitable for various industrial applications. Its unique properties stem from the strong carbon-fluorine bonds, which confer high resistance to

Perfluorodecane is considered biologically inert due to its stability and resistance to metabolic degradation. It does not readily interact with biological systems, which limits its toxicity but raises concerns regarding its environmental persistence and potential bioaccumulation. Studies indicate that while perfluorodecane does not exhibit significant acute toxicity, it may cause irritation upon contact with skin or eyes . Its safety profile necessitates careful handling in industrial applications.

Perfluorodecane can be synthesized through several methods:

- Electrochemical Fluorination: Decane is subjected to electrochemical fluorination in anhydrous hydrogen fluoride, leading to the substitution of hydrogen atoms with fluorine.

- Fluorination of Decane: Direct fluorination of decane using elemental fluorine under controlled conditions can yield perfluorodecane.

- Perfluoroalkylation Reactions: Utilizing perfluoroalkyl iodides or sulfonates in nucleophilic substitution reactions can also produce perfluorodecane .

Uniqueness of Perfluorodecane:

- Molecular Weight: Heavier than many similar compounds, contributing to its distinct physical properties.

- Thermal Stability: Exhibits greater thermal stability compared to lower-chain perfluoroalkanes, making it more suitable for high-temperature applications.

- Gas Solubility: Higher capacity for gas solubility compared to shorter-chain analogs, enhancing its utility in medical applications such as oxygen transport .

Research on the interactions of perfluorodecane primarily focuses on its behavior in biological systems and environmental contexts. Studies have shown that while it does not significantly interact with biological macromolecules, its persistence raises concerns about long-term ecological effects. Additionally, interaction studies involving perfluorodecane in mixtures with other solvents have been conducted to assess solubility and gas-dissolving capabilities, particularly in medical applications .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Decomposition

UNII

Therapeutic Uses

Mechanism of Action

Absorption Distribution and Excretion

Metabolism Metabolites

Associated Chemicals

Perfluoroheptane;335-57-9

Perfluorohexane;355-42-0

Perfluoropentane;678-26-2

For more Associated Chemicals (Complete) data for PERFLUORO COMPOUNDS, C5-18 (8 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

Perfluorocarbon liquids are being increasingly used as an intraoperative tool for repair of complicated retinal detachments. A potential complication of their use, however, is liquid entering the anterior chamber in aphakic patients. The corneal toxicity of these two perfluorocarbon liquids /perfluoropolyether and perfluoroctane/ is such that their use as vitreous substitutes should be limited to short-term replacement.

Use Classification

General Manufacturing Information

Perfluoro compounds, C5-18: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.